N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-methyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Evaluation
Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds related to the query compound, evaluating them for antimicrobial and hemolytic activities. They found that these compounds were active against various microbial species, with compounds 6d and 6f being particularly potent. This research suggests potential applications of similar compounds in antimicrobial treatments Gul et al., 2017.
Antibacterial Study : Another research by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, exhibiting moderate to high antibacterial activity. This study highlights the therapeutic potential of these compounds in combating bacterial infections Khalid et al., 2016.
Antifungal and Apoptotic Effects
- Antifungal and Apoptotic Effects against Candida Species : Research by Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and tested them for antifungal and apoptotic effects against various Candida species. They identified specific compounds with potent effects, suggesting the role of such structures in developing antifungal therapies Çavușoğlu et al., 2018.
Cytotoxic Evaluation
- Cytotoxic Evaluation : A study by Adimule et al. (2014) focused on the synthesis of novel 1,3,4-oxadiazole derivatives containing a 5-phenyl thiophene moiety, which were then tested for anticancer properties. They found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy Adimule et al., 2014.
Herbicide Detection
- Herbicide Detection in Water : Zimmerman et al. (2002) developed methods for detecting herbicides like dimethenamid and flufenacet and their degradates in natural water. This study demonstrates the potential application of related chemical structures in environmental monitoring and herbicide detection Zimmerman et al., 2002.
Turn-off Fluorescence Studies
- Turn-off Fluorescence for Aniline Sensing : Research by Naik et al. (2018) explored the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their potential use in the detection of aniline via fluorescence quenching. This indicates a possible application in chemical sensing technologies Naik et al., 2018.
Anti-Diabetic Agents
- Evaluation as Anti-Diabetic Agents : A study by Abbasi et al. (2020) synthesized bi-heterocyclic compounds related to 1,3,4-oxadiazole and tested them for anti-diabetic potential, demonstrating significant enzyme inhibition. This suggests their potential in developing anti-diabetic treatments Abbasi et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-13-9-14(2)18(15(3)10-13)26-17(30)11-29-12-25-20-19(22(29)32)33-23(27-20)28-7-5-16(6-8-28)21(31)24-4/h9-10,12,16H,5-8,11H2,1-4H3,(H,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYUIHMSQUJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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